molecular formula C10H11ClO4S B1414763 4-(4-Chlorobenzenesulfonyl)butanoic acid CAS No. 29193-68-8

4-(4-Chlorobenzenesulfonyl)butanoic acid

Cat. No.: B1414763
CAS No.: 29193-68-8
M. Wt: 262.71 g/mol
InChI Key: JTTKCIMZPMUDCT-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzenesulfonyl)butanoic acid is an organic compound with the molecular formula C10H11ClO4S and a molecular weight of 262.71 g/mol . This compound is characterized by the presence of a chlorobenzene ring and a sulfonyl group attached to a butanoic acid chain. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 4-(4-Chlorobenzenesulfonyl)butanoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with butanoic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Bulk manufacturing often includes additional steps such as solvent extraction and distillation to ensure the high quality of the final product .

Chemical Reactions Analysis

4-(4-Chlorobenzenesulfonyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The chlorobenzene ring can undergo electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other substituents such as nitro, amino, or alkyl groups. Common reagents include nitrating mixtures (HNO3/H2SO4) and alkyl halides (R-X).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(4-Chlorobenzenesulfonyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzenesulfonyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorobenzene ring can also participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-(4-Chlorobenzenesulfonyl)butanoic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c11-8-3-5-9(6-4-8)16(14,15)7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTKCIMZPMUDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301270675
Record name 4-[(4-Chlorophenyl)sulfonyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29193-68-8
Record name 4-[(4-Chlorophenyl)sulfonyl]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29193-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Chlorophenyl)sulfonyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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